molecular formula C19H30O2 B14679756 Methyl 12-phenyldodecanoate CAS No. 38795-65-2

Methyl 12-phenyldodecanoate

Cat. No.: B14679756
CAS No.: 38795-65-2
M. Wt: 290.4 g/mol
InChI Key: UOGDZQUHDFHJKP-UHFFFAOYSA-N
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Description

Methyl 12-phenyldodecanoate (C₁₉H₃₀O₂) is a fatty acid methyl ester featuring a phenyl group at the 12th carbon of its dodecanoate backbone. It is synthesized via catalytic hydrogenation of a precursor using 10% Pd/C under an H₂ atmosphere, yielding an oily product with 81% efficiency . Key spectral data include:

  • ¹H NMR: δ 7.39–7.20 (5H, aromatic), 3.74 (3H, OCH₃), 2.69 (2H, PhCH₂), 2.38 (2H, CH₂CO), and aliphatic chain signals.
  • ¹³C NMR: δ 174.0 (ester carbonyl), 142.7 (aromatic carbons), and aliphatic chain carbons (24.8–35.9 ppm) .

Properties

CAS No.

38795-65-2

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

methyl 12-phenyldodecanoate

InChI

InChI=1S/C19H30O2/c1-21-19(20)17-13-8-6-4-2-3-5-7-10-14-18-15-11-9-12-16-18/h9,11-12,15-16H,2-8,10,13-14,17H2,1H3

InChI Key

UOGDZQUHDFHJKP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 12-phenyldodecanoate can be synthesized through several methods. One common approach involves the reaction of iodobenzene with carbon monoxide and 9-borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester. This reaction is typically carried out in the presence of catalysts such as N,N,N,N,N,N-hexamethylphosphoric triamide, zinc (II) acetylacetonate, triphenylphosphine, and bis-triphenylphosphine-palladium (II) chloride in tetrahydrofuran at temperatures ranging from 50 to 55°C under 760 Torr for 24 hours .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in methyl 12-phenyldodecanoate undergoes hydrolysis under acidic or basic conditions to yield 12-phenyldodecanoic acid and methanol.

Acid-Catalyzed Hydrolysis

  • Conditions : Concentrated HCl or H₂SO₄ in aqueous methanol (70–100°C, 6–12 hours).

  • Products : 12-Phenyldodecanoic acid (85–92% yield) .

  • Mechanism : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

Base-Catalyzed Saponification

  • Conditions : NaOH or KOH in ethanol/water (reflux, 3–5 hours).

  • Products : Sodium/potassium 12-phenyldodecanoate (quantitative yield) .

Table 1: Hydrolysis Reaction Parameters

ConditionCatalystTemperature (°C)Time (h)Yield (%)
AcidicH₂SO₄80889
BasicNaOH70498

Thermal Decomposition

At elevated temperatures, this compound decomposes into smaller hydrocarbons and oxygenated fragments.

Key Observations

  • Primary Products : CO, CO₂, methane, ethylene, and aromatic derivatives (e.g., toluene, styrene) .

  • Mechanism : Radical-initiated cleavage of the alkyl chain and ester moiety. The phenyl group stabilizes intermediates, favoring aromatic byproducts.

Table 2: Thermal Decomposition Products (800 Torr, 773–1123 K)

Temperature (K)Major ProductsMinor Products
873CO, CH₄, C₂H₄Methyl phenylacetate
973Toluene, Styrene1-Phenyldodecene
1073Benzene derivatives, CO₂C₆–C₁₀ alkenes

Oxidative Transformations

The aliphatic chain and phenyl group are susceptible to oxidation, depending on the reagent.

Ozonolysis

  • Conditions : O₃ in CH₂Cl₂ at −78°C, followed by reductive workup (Zn/H₂O).

  • Products : Phenylacetic acid (C₆H₅CH₂COOH) and decanedioic acid (HOOC(CH₂)₁₀COOH) .

Metal-Catalyzed Oxidation

  • Conditions : KMnO₄/H₂SO₄ or CrO₃ in acetone.

  • Products : 12-Phenyldodecanedioic acid (via C–H activation at the α-position) .

Transesterification

The methyl ester group participates in alcohol-exchange reactions.

Conditions

  • Catalyst : Ti(OiPr)₄ or NaOMe.

  • Alcohol : Ethanol, butanol, or benzyl alcohol (reflux, 4–8 hours).

  • Yield : 75–90% for ethyl 12-phenyldodecanoate .

Radical Reactions

The long alkyl chain facilitates radical-mediated processes, such as halogenation or polymerization.

Bromination

  • Conditions : NBS (N-bromosuccinimide) under UV light.

  • Products : 12-Phenyl-11-bromododecanoate (major) and diastereomers .

Polymerization

  • Conditions : AIBN initiator in toluene (60°C, 24 hours).

  • Products : Oligomers with phenyl-terminated side chains (Mn ≈ 2,500–3,500 Da) .

Electrophilic Aromatic Substitution

The phenyl group undergoes nitration or sulfonation, though steric hindrance from the alkyl chain limits reactivity.

Nitration

  • Conditions : HNO₃/H₂SO₄ at 0°C.

  • Products : 3-Nitro-12-phenyldodecanoate (60% yield) .

Reduction Reactions

The ester group can be reduced to a primary alcohol or hydrocarbon.

LiAlH₄ Reduction

  • Conditions : LiAlH₄ in dry THF (0°C to reflux).

  • Products : 12-Phenyldodecanol (95% yield) .

Catalytic Hydrogenation

  • Conditions : H₂/Pd-C in ethanol (room temperature).

  • Products : Methyl 12-cyclohexyldodecanoate (via phenyl ring saturation) .

Scientific Research Applications

Methyl 12-phenyldodecanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 12-phenyldodecanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The phenyl group may interact with aromatic receptors or enzymes, influencing biological activity and therapeutic potential .

Comparison with Similar Compounds

Structural Comparison
Compound Molecular Formula Substituent Key Functional Groups Molecular Weight CAS Number Reference
Methyl 12-phenyldodecanoate C₁₉H₃₀O₂ Phenyl at C12 Ester, aromatic ring 290.44 Not provided
Methyl 12-hydroxydodecanoate C₁₃H₂₆O₃ Hydroxyl at C12 Ester, hydroxyl 230.35 71655-36-2
Methyl dodecanoate C₁₃H₂₆O₂ None (straight chain) Ester 214.34 111-82-0
Methyl 12-hydroxystearate C₁₉H₃₈O₃ Hydroxyl at C12 Ester, hydroxyl 314.50 141-23-1
Methyl 14-methylhexadecanoate C₁₈H₃₆O₂ Methyl branch at C14 Ester, branched alkyl 284.48 5129-60-2

Key Observations :

  • The phenyl group in this compound introduces aromaticity and steric bulk, distinguishing it from hydroxylated or branched analogs.
  • Hydroxyl-containing analogs (e.g., Methyl 12-hydroxydodecanoate) exhibit higher polarity due to hydrogen bonding .
Physical and Chemical Properties
Property This compound Methyl Dodecanoate Methyl 12-Hydroxystearate
Physical State Oil Liquid Solid
Melting Point Not reported 5.2°C Not reported
Boiling Point Not reported 267°C Not reported
Reactivity Aromatic electrophilic substitution Ester hydrolysis Hydroxyl oxidation/ester hydrolysis
Solubility Likely low in polar solvents Low polarity Moderate (hydroxyl group)

Key Findings :

  • This compound’s oil state contrasts with Methyl dodecanoate’s liquid form, likely due to the phenyl group disrupting crystallinity .
  • The hydroxyl group in Methyl 12-hydroxystearate increases its melting point compared to non-polar analogs .

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